(2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Description

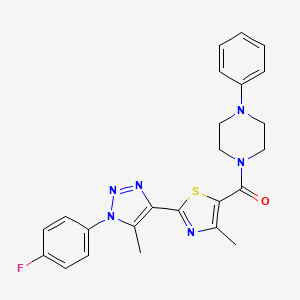

The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone features a hybrid heterocyclic architecture comprising a 1,2,3-triazole fused to a thiazole ring, linked via a methanone bridge to a 4-phenylpiperazine moiety. This structural design is characteristic of bioactive molecules targeting central nervous system (CNS) receptors or antimicrobial pathways, given the prevalence of triazole, thiazole, and piperazine motifs in such applications .

The 4-fluorophenyl and 4-methyl substituents on the triazole-thiazole core likely enhance metabolic stability and lipophilicity, while the phenylpiperazine group may contribute to receptor-binding affinity.

Properties

IUPAC Name |

[2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN6OS/c1-16-22(24(32)30-14-12-29(13-15-30)19-6-4-3-5-7-19)33-23(26-16)21-17(2)31(28-27-21)20-10-8-18(25)9-11-20/h3-11H,12-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEMOMHAKRWQDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a complex organic molecule that incorporates a triazole and thiazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key features include:

- Triazole and Thiazole Rings : These heterocycles are often associated with antimicrobial and anticancer properties.

- Piperazine Moiety : Known for enhancing pharmacological properties and improving drug-like characteristics.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Studies have indicated that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. For instance, related compounds have shown promising results against various bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MICs) as low as 1.61 µg/mL against specific pathogens .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research has shown that modifications in the triazole and thiazole structures can lead to enhanced cytotoxic effects against cancer cell lines. For example, derivatives similar to the target compound have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The presence of the triazole ring can interfere with enzyme functions critical for microbial survival.

- Induction of Apoptosis in Cancer Cells : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to cell death .

- Modulation of Receptor Activity : The piperazine moiety may enhance binding affinity to various receptors involved in disease processes such as inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of triazole-thiazole derivatives found that certain modifications significantly improved antimicrobial efficacy. The compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial load in treated models compared to controls.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that the compound induced apoptosis through the mitochondrial pathway. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This indicates a potential for development as an anticancer agent.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. The structure of the compound allows for interactions with bacterial and fungal targets, making it a candidate for developing new antimicrobial agents.

Case Study:

A study demonstrated that derivatives of thiazole and triazole, including the compound , exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenyl and triazole rings enhanced efficacy against resistant strains .

Antifungal Properties

The compound has also been investigated for its antifungal properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis.

Research Findings:

In vitro studies showed that the compound demonstrated potent antifungal activity against various strains of Candida and Aspergillus species. The minimal inhibitory concentration (MIC) values were classified as excellent, indicating strong potential as a therapeutic agent for fungal infections .

Therapeutic Potential in Neurological Disorders

The phenylpiperazine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been linked to serotonin receptor modulation, which is beneficial in treating conditions such as depression and anxiety.

Insights from Literature:

Research has indicated that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which may enhance mood and alleviate anxiety symptoms. The incorporation of the triazole ring may further enhance these properties by providing additional binding interactions at neurological targets .

Anti-cancer Activity

There is emerging evidence supporting the anti-cancer potential of triazole-containing compounds. The ability to induce apoptosis in cancer cells has been observed with similar structures.

Case Study:

Preliminary studies indicated that compounds with a triazole core exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis through mitochondrial pathways .

Table of Biological Activities

Comparison with Similar Compounds

Key Findings and Implications

- Structural Influence on Bioactivity : Halogenation (e.g., 4-fluorophenyl vs. 4-chlorophenyl) modulates electronic properties and steric effects, impacting receptor binding and antimicrobial efficacy .

- Synthetic Flexibility : Sodium ethoxide or triethylamine-mediated coupling reactions are versatile for triazole/thiazole derivatives, but sulfonylpiperazine analogues require distinct protocols .

- Crystallographic Insights : Planar conformations in triazole-thiazole derivatives suggest predictable solid-state behavior, while perpendicular aryl groups may facilitate tailored intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.